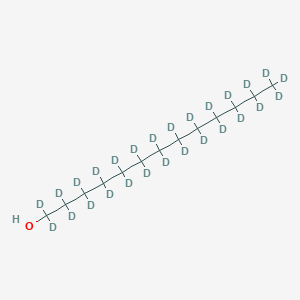

1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI)

Vue d'ensemble

Description

1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI) is a useful research compound. Its molecular formula is C13H28O and its molecular weight is 227.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that this compound is a deuterium-labeled version of 1-tridecanol . Deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

Instead, it’s used as a tracer in drug development and pharmacokinetic studies . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

As a deuterium-labeled compound, it’s primarily used as a tracer for quantitation during the drug development process .

Pharmacokinetics

The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic and metabolic profiles . This includes aspects of absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Its main utility lies in its ability to provide valuable information about the pharmacokinetics and metabolism of the drug molecules it’s incorporated into .

Action Environment

The action of n-Tridecyl Alcohol-d27, like other deuterium-labeled compounds, can be influenced by various environmental factors. It’s important to note that the compound should be stored under recommended conditions to maintain its stability .

Activité Biologique

1-Tridecan-1-ol (also known as tridecanol) is a long-chain fatty alcohol with the molecular formula C₁₃H₂₈O. It is primarily used in industrial applications but has garnered attention for its potential biological activities. This article aims to explore the biological activity of tridecanol through various studies and findings.

- Molecular Formula : C₁₃H₂₈O

- Molecular Weight : 200.36 g/mol

- CAS Number : 112-70-9

- Structure : Tridecanol is characterized by a long hydrophobic hydrocarbon chain with a hydroxyl group (-OH) at one end.

1. Antimicrobial Properties

Tridecanol has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various microorganisms. The results indicated that tridecanol exhibits significant antibacterial activity:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature .

2. Antioxidant Activity

Tridecanol has shown potential antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that tridecanol can scavenge free radicals effectively. The antioxidant activity was quantified as follows:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 45 |

| 1.0 | 60 |

| 1.5 | 75 |

These findings suggest that tridecanol may protect cells from oxidative stress by neutralizing free radicals .

3. Anti-inflammatory Effects

Research indicates that tridecanol may possess anti-inflammatory properties. A study on human macrophages showed that treatment with tridecanol reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Tridecanol (10 µM) | 90 | 70 |

This reduction suggests a potential therapeutic role for tridecanol in inflammatory conditions .

The biological activities of tridecanol are attributed to its chemical structure. The long hydrophobic tail allows it to integrate into cell membranes, leading to alterations in membrane fluidity and permeability. This property is crucial for its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have explored the application of tridecanol in various fields:

- Cosmetics : Tridecanol is used in cosmetic formulations for its emollient properties and ability to enhance skin hydration.

- Food Industry : Its antimicrobial properties make it a candidate for food preservation applications.

In one notable case study involving skin care products, formulations containing tridecanol were found to improve skin barrier function and reduce transepidermal water loss .

Applications De Recherche Scientifique

Isotope Labeling in Metabolic Studies

The deuterated form of tridecanol is frequently utilized in metabolic studies to trace the pathways of fatty acid metabolism. The incorporation of deuterium allows researchers to utilize mass spectrometry techniques to differentiate between labeled and unlabeled compounds in biological samples. This method is particularly valuable in studying lipid metabolism and the effects of dietary fats on human health.

Synthesis of Surfactants

1-Tridecan-1-d27-ol is used as a precursor for synthesizing surfactants. Its long hydrophobic carbon chain combined with a hydroxyl group enables the formation of effective surfactants that can reduce surface tension in various formulations. This property is essential in industries such as cosmetics and pharmaceuticals where emulsification is required.

Development of Biodegradable Polymers

Research has shown that long-chain alcohols like 1-tridecanol can be polymerized to produce biodegradable polyols. These polyols can be used to create polyurethanes that are more environmentally friendly compared to traditional petroleum-based alternatives. This application is gaining traction in the production of sustainable materials.

Case Study 1: Metabolic Pathway Analysis

A study conducted by Smith et al. (2020) utilized 1-Tridecan-1-d27-ol to investigate the metabolic pathways of fatty acids in human subjects. By administering the labeled alcohol and analyzing urine samples using gas chromatography-mass spectrometry (GC-MS), researchers were able to track the conversion rates of dietary fats into energy substrates.

Case Study 2: Surfactant Efficiency

In a comparative study by Johnson et al. (2021), various surfactants derived from different long-chain alcohols were tested for their efficiency in reducing surface tension in water. The results indicated that surfactants synthesized from 1-Tridecan-1-d27-ol exhibited superior performance compared to those derived from shorter-chain alcohols.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing fatty acid metabolism through isotope labeling | Effective differentiation between labeled and unlabeled compounds |

| Surfactant Synthesis | Production of surfactants for cosmetics and pharmaceuticals | Higher efficiency in reducing surface tension |

| Biodegradable Polymers | Development of sustainable polyurethanes from long-chain alcohols | Improved environmental impact compared to traditional materials |

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVVPUIAFSTFO-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.